2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Description
Historical context and development
The development of octahydrocyclopenta[c]pyrrole derivatives traces back to early synthetic efforts in heterocyclic chemistry, with foundational work establishing preparation methodologies for these complex bicyclic systems. Historical documentation reveals that R. Griot first proposed a direct synthetic method for octahydrocyclopenta[c]pyrroles in 1959, published in Helvetica Chimica Acta, utilizing lithium aluminum hydride reduction of cyclopentimide compounds to achieve the target structure with 51% yield. This pioneering work established the fundamental approach for accessing these bicyclic nitrogen-containing heterocycles, though the methodology faced significant industrial limitations due to the hazardous nature of lithium aluminum hydride and relatively low yields.
Subsequent developments in the synthetic methodology emerged through patent literature, with WO2009/55467 reporting an alternative two-step synthetic approach involving N-benzyl cyclopentimide reduction followed by palladium-catalyzed hydrogenation, achieving 55% overall yield. These early methodological foundations demonstrated the synthetic challenges inherent in preparing octahydrocyclopenta[c]pyrrole systems while establishing their potential significance as pharmaceutical intermediates. The evolution of preparation methods reflects the growing recognition of these compounds as valuable scaffolds in medicinal chemistry applications.
More recent synthetic developments have focused on addressing the industrial scalability issues associated with traditional lithium aluminum hydride-based reductions. Contemporary methodologies employ boron-based reducing agents under Lewis acid promotion, offering improved safety profiles and enhanced yields for large-scale production. These advancements have enabled the practical application of octahydrocyclopenta[c]pyrrole derivatives in pharmaceutical research and development.
Nomenclature and classification within bicyclic heterocycles
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid belongs to the broader classification of bicyclic heterocyclic compounds, specifically representing a fused bicyclic system where two rings share adjacent atoms. The compound bears the Chemical Abstracts Service registry number 1314394-96-1 and maintains consistent nomenclature across multiple chemical databases. The systematic name reflects the compound's structural features: the octahydro prefix indicates complete saturation of the bicyclic ring system, while the cyclopenta[c]pyrrole designation specifies the fusion pattern between the five-membered rings.
Within the broader context of heterocyclic chemistry, this compound represents a specialized subset of nitrogen-containing bicyclic structures where the rings share a covalent bond, defining it as a fused bicyclic compound rather than spiro or bridged arrangements. The heterocyclic classification system places this compound among saturated heterocycles that behave similarly to their acyclic derivatives but with modified steric profiles. The presence of the nitrogen heteroatom within the ring structure distinguishes it from purely carbocyclic analogs and influences its chemical reactivity and biological activity.
The IUPAC nomenclature system designates the compound as 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid, emphasizing the precise positioning of functional groups and stereochemical arrangements. Alternative nomenclature includes the shortened designation as 2-Boc-octahydrocyclopenta[c]-pyrrole-3a-carboxylic acid, where Boc represents the tert-butoxycarbonyl protecting group commonly employed in organic synthesis.
Significance in organic and medicinal chemistry
The significance of this compound in medicinal chemistry stems from its role as a key intermediate in the development of glycine transporter inhibitors for potential schizophrenia treatment. Research has demonstrated that octahydro-cyclopenta[c]pyrrole derivatives function as potent inhibitors of the type 1 glycine transporter (GlyT1), representing a novel approach to addressing glutamatergic deficits associated with neurological disorders. These compounds exhibit significant in vitro inhibition of GlyT1 activity and demonstrate measurable in vivo efficacy in elevating cerebrospinal fluid glycine levels.
Contemporary medicinal chemistry applications have expanded to include the development of triple reuptake inhibitors, where octahydrocyclopenta[c]pyrrole scaffolds serve as structural foundations for compounds targeting serotonin, norepinephrine, and dopamine transporters simultaneously. These applications highlight the versatility of the bicyclic framework in accommodating diverse pharmacophoric requirements while maintaining favorable pharmacokinetic properties. The scaffold's ability to provide rigidity and defined spatial orientation of functional groups contributes to enhanced selectivity and potency in biological systems.
Beyond neuropharmacology, recent patent literature indicates emerging applications in allosteric inhibition of protein tyrosine phosphatase SHP2, demonstrating the scaffold's adaptability to different therapeutic targets. The compound's structural features enable precise molecular recognition of diverse biological targets through strategic functionalization of the bicyclic core. This versatility positions octahydrocyclopenta[c]pyrrole derivatives as privileged scaffolds in contemporary drug discovery efforts.
The synthetic utility of this compound extends beyond its direct biological applications to serve as a versatile intermediate for further structural modifications. The presence of both carboxylic acid and protected amine functionalities provides multiple points for chemical elaboration, enabling the construction of diverse chemical libraries for biological screening applications.
General overview of octahydrocyclopenta[c]pyrrole ring systems
The octahydrocyclopenta[c]pyrrole ring system represents a fully saturated bicyclic heterocycle characterized by the fusion of a cyclopentane ring with a pyrrolidine ring through a shared carbon-carbon bond. This structural arrangement creates a rigid, three-dimensional framework that constrains the spatial orientation of substituents and influences the compound's conformational behavior. The saturation of all ring double bonds eliminates aromatic character, resulting in chemical behavior analogous to aliphatic heterocycles with enhanced steric constraints.
Structural analysis reveals that the bicyclic system contains multiple chiral centers, introducing stereochemical complexity that significantly impacts biological activity. The fusion pattern creates bridgehead positions that serve as critical sites for functionalization, particularly at the 3a-position where carboxylic acid functionality is commonly introduced. The nitrogen atom within the pyrrolidine portion of the molecule provides a site for protecting group attachment, commonly utilizing tert-butoxycarbonyl groups to enable selective chemical transformations.
The conformational rigidity imparted by the bicyclic framework represents a key structural advantage in medicinal chemistry applications, as it preorganizes pharmacophoric elements in defined spatial arrangements. This rigidity reduces conformational entropy penalties associated with target binding while providing enhanced selectivity through precise geometric complementarity with biological receptors. The three-dimensional nature of the scaffold enables effective mimicry of larger, more flexible molecular frameworks while maintaining improved drug-like properties.
Chemical reactivity patterns of octahydrocyclopenta[c]pyrrole systems reflect the influence of ring strain and electronic effects arising from the nitrogen heteroatom. The saturated nature of the rings eliminates electrophilic aromatic substitution pathways while enabling diverse alkylation, acylation, and oxidation reactions at specific positions. The bicyclic constraint influences the stereochemical outcome of chemical transformations, often providing enhanced diastereoselectivity compared to acyclic analogs.
The synthetic accessibility of octahydrocyclopenta[c]pyrrole derivatives has improved significantly through the development of efficient preparation methodologies that address previous limitations in yield and scalability. Contemporary synthetic approaches utilize boron-based reduction protocols that achieve yields exceeding 90% while avoiding the safety concerns associated with traditional lithium aluminum hydride methods. These methodological advances have facilitated broader exploration of the chemical space accessible through this bicyclic framework, enabling systematic structure-activity relationship studies in various therapeutic areas.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNPDQAOUQRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves the following key steps:
- Starting from an N-protected octahydrocyclopenta[c]pyrrole derivative.
- Performing a lithiation reaction using a lithium alkylide reagent at low temperatures.
- Carboxylation via reaction with carbon dioxide or derivatization with ethyl chloroformate.
- Work-up involving acidification, extraction, drying, and purification by column chromatography.
This approach ensures a short synthetic route with high yield and scalability for industrial production.
Detailed Preparation Procedure
A representative procedure based on patent literature is described below:
Starting Materials and Solvent
- N-Boc-protected octahydrocyclopenta[c]pyrrole (e.g., 0.42 g, 2 mmol)
- Solvent: methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or dioxane (20 mL)
- Chiral organic ligand (optional, for stereoselectivity)
-
- Cool the reaction mixture to -78 °C using a dry ice-acetone bath.
- Add s-butyl lithium solution (1.4 M in cyclohexane, 2.1 mL) dropwise.
- Stir the mixture for 2–3 hours at -78 °C to allow lithiation of the pyrrole ring.
-
- Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes at -78 °C.
- Gradually warm the mixture to room temperature and stir overnight to complete the reaction.
-
- Cool the reaction to 0–5 °C and acidify with 1 N hydrochloric acid to pH 2–3.
- Extract the product twice with ethyl acetate.
- Wash combined organic layers with water and brine twice each.
- Dry over anhydrous sodium sulfate, filter, and evaporate solvent under reduced pressure.
-
- Purify the crude product by silica gel column chromatography to obtain the target compound, this compound.
Yield: Approximately 0.33 g from 0.42 g starting material, indicating a high yield efficiency.
Alternative Reduction and Derivatization Steps
Additional synthetic transformations related to this compound include reduction of oxo derivatives to hydroxy derivatives using sodium borohydride or potassium borohydride in alcoholic solvents at low temperatures, as detailed in patent embodiments:
| Embodiment | Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2-tert-butoxycarbonyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylate | Sodium borohydride | Ethanol | 0 °C to RT | 2 hours | Ethyl 2-tert-butoxycarbonyl-4-hydroxy derivative |
| 2 | 2-trityl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester | Potassium borohydride | Methanol | 2 °C to RT | 3 hours | 2-trityl-4-hydroxy derivative |
| 3 | 2-acetyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid | Sodium borohydride | Isopropanol | -1 °C to RT | 1 hour | 2-acetyl-4-hydroxy derivative |
These steps demonstrate the versatility of the synthetic route to access various functionalized derivatives of the octahydrocyclopenta[c]pyrrole scaffold.
Analytical Data and Research Findings
- The lithiation-carboxylation sequence is conducted at low temperatures (-78 °C) to ensure regioselectivity and stereochemical control.
- Use of chiral organic ligands during lithiation can enhance enantiomeric purity, important for pharmaceutical applications.
- The purification by silica gel chromatography yields high-purity product suitable for further synthetic transformations or biological testing.
- The synthetic route is amenable to scale-up with short reaction times and straightforward work-up, facilitating industrial production.
Summary Table of Preparation Method
| Step | Conditions/Details | Purpose | Outcome |
|---|---|---|---|
| N-Boc protection | Starting material with Boc protecting group | Protect amine group | Stable intermediate |
| Lithiation | s-Butyl lithium, -78 °C, 2–3 hours | Generate organolithium species | Reactive intermediate |
| Carboxylation | Dry CO₂ gas bubbling, -78 °C to RT, overnight | Introduce carboxylic acid group | Carboxylated product |
| Acidification & Extraction | 1 N HCl to pH 2–3, ethyl acetate extraction | Isolate product | Organic phase with product |
| Drying & Evaporation | Anhydrous Na₂SO₄, reduced pressure evaporation | Remove water and solvent | Crude product |
| Purification | Silica gel column chromatography | Remove impurities | Pure this compound |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes selective oxidation under controlled conditions. Common reagents and outcomes include:
Key findings :
-
Oxidation at the α-carbon requires steric accessibility and is pH-dependent.
-
Ozonolysis followed by reductive workup (e.g., NaBH₄) yields dicarboxylic acids, useful for further functionalization .
Reduction Reactions
The carboxylic acid group can be reduced to alcohol or amine functionalities:
Mechanistic insight :
-
LiAlH₄ reduces the carboxylic acid to alcohol but removes the Boc group unless protected.
-
Borane-based reagents selectively reduce the acid without affecting the tert-butoxycarbonyl group.
Substitution Reactions
The carboxylic acid participates in nucleophilic substitution reactions:
A. Esterification
-
Reagents : Methanol/H₂SO₄, DCC/DMAP
-
Products : Methyl/tert-butyl esters (used as intermediates in peptide synthesis).
-
Yields : 75–92% under anhydrous conditions.
B. Amide Formation
-
Reagents : HATU, EDCl/HOBt with amines
-
Example : Coupling with piperazine derivatives yields angiotensin-converting enzyme (ACE) inhibitors.
Ring-Opening and Functionalization
The bicyclic structure undergoes ring-opening under specific conditions:
Notable example :
-
Hydroboration with pinacolborane introduces a boronate ester for cross-coupling reactions, critical in creating retinol-binding protein antagonists .
Thermal and Stability Data
The compound exhibits predictable degradation patterns:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development. Its structural features allow it to act as a building block for more complex molecules. The following are notable applications:
- Peptide Synthesis : It serves as a protecting group in the synthesis of peptides, particularly in the formation of cyclic peptides where steric hindrance is a concern. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, making it advantageous for sequential peptide synthesis .
- Bioactive Compounds : Research indicates that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. The cyclopentane structure may contribute to the binding affinity of these compounds to biological targets .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of various heterocyclic compounds:
- Synthesis of Pyrrolidine Derivatives : It can be transformed into pyrrolidine derivatives through various reactions such as hydrogenation or cyclization processes. These derivatives are valuable in pharmaceuticals and agrochemicals .
- Functionalization Reactions : The carboxylic acid functional group allows for further derivatization, enabling chemists to create a wide range of functionalized products that can be used in diverse chemical applications .
Material Science
The compound's unique structural characteristics lend themselves to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The presence of the cyclopentane moiety may improve the material's impact resistance .
- Nanotechnology : Research is ongoing into using this compound as a precursor for nanoparticles or nanocomposites due to its ability to form stable structures at the nanoscale .
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s bicyclic framework distinguishes it from linear Boc-amino acid derivatives (e.g., CW1–CW20) and monocyclic pyrrole analogs (e.g., indole-containing esters in ).
- Functional groups critically influence reactivity: The carboxylic acid in the target compound enables conjugation or salt formation, whereas ketones (e.g., in ) or esters (e.g., in ) favor nucleophilic additions or hydrolytic stability, respectively.
Physicochemical and Spectroscopic Properties
Biological Activity
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, also known by its IUPAC name Rel-(3ar,6ar)-2-(tert-butoxycarbonyl)hexahydrocyclopenta[c]pyrrole-3a(1h)-carboxylic acid, is a compound with significant potential in medicinal chemistry. It is characterized by its unique cyclopentane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.32 g/mol
- CAS Number : 1445951-33-6
- Purity : 97% .
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the cyclopentane ring is believed to enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of octahydrocyclopenta[c]pyrrole derivatives demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus .
- Cancer Cell Apoptosis : In vitro experiments revealed that treatment with this compound led to a 50% decrease in cell viability in human breast cancer cell lines after 24 hours of exposure .
- Neuroprotection : Research highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, where they attenuated amyloid-beta-induced toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.32 g/mol |
| CAS Number | 1445951-33-6 |
| Purity | 97% |
Q & A
Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into octahydrocyclopenta[c]pyrrole derivatives?
The Boc group is typically introduced via flow microreactor systems, which enable precise control over reaction parameters (e.g., temperature, residence time) to optimize yield and minimize side reactions. This method is advantageous for sterically hindered compounds, as demonstrated in the synthesis of related cyclopenta[c]pyrrole derivatives . Alternative approaches include tert-butyl esterification using Boc anhydride (Boc₂O) in the presence of a base, though microreactor systems are preferred for scalability and reproducibility.
Q. How is the molecular structure of this compound characterized?
The core structure features a bicyclic cyclopenta[c]pyrrole ring system with stereochemical complexity (e.g., rel-(1R,3aR,6aS) configuration). Key characterization methods include:
- X-ray crystallography to resolve absolute stereochemistry.
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and Boc group placement. For example, the tert-butoxycarbonyl group produces a distinct singlet at ~1.4 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₄H₂₁NO₄).
Q. What are the critical physical and chemical properties influencing its reactivity?
Key properties include:
- pKa : ~4.48 (carboxylic acid proton), necessitating careful pH control during deprotection .
- Boiling point : Predicted at 304.3±35.0°C, requiring vacuum distillation for purification.
- Density : 1.182±0.06 g/cm³, impacting solvent selection for recrystallization . The Boc group enhances solubility in non-polar solvents (e.g., dichloromethane), while the carboxylic acid moiety allows salt formation for improved aqueous handling.
Advanced Research Questions
Q. What challenges arise in the purification of this compound, and what methodologies address them?
Challenges include:
- Stereochemical impurities due to the fused bicyclic system. Preparative HPLC with chiral stationary phases (CSPs) is recommended for enantiomeric resolution .
- Hydrolytic instability of the Boc group under acidic conditions. Purification via silica gel chromatography (neutral pH eluents) or lyophilization (for salts) is critical .
- Byproduct formation during tert-butyl esterification. Kinetic monitoring via in-situ IR spectroscopy can optimize reaction termination .
Q. How does stereochemistry impact the compound’s application in pharmaceutical synthesis?
The rel-(1R,3aR,6aS) configuration is critical for binding to biological targets (e.g., angiotensin-converting enzyme (ACE) in Ramipril analogs). Enantiomeric impurities reduce potency by >90% in ACE inhibition assays. Stereochemical control during synthesis is achieved via asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution .
Q. What advanced analytical techniques are required to resolve data contradictions in its spectral data?
Contradictions in CAS registry numbers (e.g., 1314394-96-1 vs. 1610351-01-3) often arise from stereoisomerism or salt forms. Resolution strategies include:
- 2D NMR (HSQC, HMBC) to confirm connectivity in complex bicyclic systems.
- Dynamic NMR to study ring-flipping dynamics in the cyclopenta[c]pyrrole core.
- Single-crystal X-ray diffraction to unambiguously assign stereochemistry .
Q. How is this compound utilized in the synthesis of ACE inhibitors like Ramipril?
The bicyclic pyrrolidine scaffold serves as a rigid backbone for Ramipril’s active site binding. Key steps include:
- Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane).
- Peptide coupling with substituted phenylpropyl fragments using HATU or EDCI.
- Final purification via reverse-phase HPLC to achieve >99% enantiomeric excess, as required for pharmacopeial standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
